1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

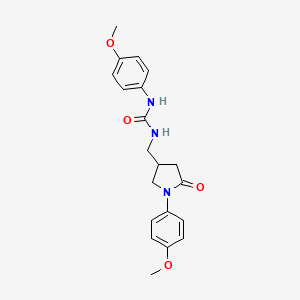

1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative featuring dual 4-methoxyphenyl substituents and a central pyrrolidin-5-one scaffold.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-17-7-3-15(4-8-17)22-20(25)21-12-14-11-19(24)23(13-14)16-5-9-18(27-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAKPOIYXYMSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenyl isocyanate with a suitable amine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of urea compounds, particularly those with pyrrolidine moieties, exhibit significant antitumor effects. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. Key findings include:

- In vitro Studies : Compounds similar to 1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea have been tested against National Cancer Institute (NCI)-60 human cancer cell lines, demonstrating promising antiproliferative activity.

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, leading to reduced cell viability.

| Cancer Type | IC50 Value (µM) |

|---|---|

| Non-small cell lung cancer | 1.7 |

| Prostate cancer | 15.9 |

| Ovarian cancer | 25.9 |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Urea derivatives are known for their broad-spectrum antibacterial properties. Research findings indicate:

- Minimum Inhibitory Concentrations (MIC) against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These results suggest that this compound could be effective in treating bacterial infections, which is particularly relevant in clinical settings where antibiotic resistance is a growing concern.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

- Antitumor Efficacy : A study reported selective cytotoxicity against various cancer cell lines with structural modifications enhancing efficacy.

- Antimicrobial Properties : Investigations into thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that structural modifications can enhance therapeutic potential.

Biological Activity

1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antibacterial effects, supported by data from various studies.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group and a pyrrolidine moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several human cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer).

Research Findings

- Cell Viability Assays : The compound exhibited significant cytotoxic effects on the aforementioned cancer cell lines with IC50 values indicating potent activity. For instance, the IC50 for MCF-7 cells was found to be lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy .

- Mechanism of Action : Molecular docking studies indicated that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis, potentially leading to programmed cell death in malignant cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes relevant to disease processes.

Key Enzyme Targets

- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease. The reported IC50 values range from 2.14 µM to 6.28 µM for various derivatives .

- Urease : This compound has demonstrated strong urease inhibition, which is essential for managing urinary tract infections. The IC50 values reported are significantly lower than those of traditional urease inhibitors .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against several bacterial strains.

Results from Antibacterial Screening

- Testing Against Bacteria : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other tested strains such as Escherichia coli and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined through micro-dilution susceptibility tests, revealing promising antibacterial potential that warrants further investigation .

Comparative Data Table

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds within the same chemical family, reinforcing the therapeutic potential of urea derivatives in cancer treatment and infectious disease management.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity: Methoxy vs. Benzodioxol vs. Methoxyphenyl: The benzodioxol substituent (954589-35-6) enhances aromatic electron density, which may improve resistance to oxidative degradation . Halogenated Derivatives: Bromine in Compound 2 () could enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Core Scaffold Differences :

- The pyrrolidin-5-one core in the target compound and its analogs introduces conformational rigidity compared to pyridine or simple aryl urea derivatives. This rigidity may optimize interactions with enzymes like glucokinase (as inferred from Compound 1 in ) .

- Patent compounds () with trifluoromethoxy groups demonstrate CNS activity, suggesting urea derivatives with electron-withdrawing groups may target neuronal receptors .

Key Observations:

- Synthetic Accessibility : Piperazine derivatives () achieve moderate yields (15–43%) but high purity (95–99%), suggesting feasible scalability for urea-based compounds .

- Therapeutic Potential: Compound 1 () highlights urea derivatives' role in enzyme activation (e.g., glucokinase), while Compound 3 suggests analgesic applications, likely via opioid or COX pathways .

Q & A

Q. Challenges :

- Low yields (~30–40%) during cyclization due to competing side reactions.

- Purification requires gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to separate polar byproducts .

How can computational methods like molecular docking predict the biological targets of this compound?

Answer:

- Software : AutoDock4 or AutoDock Vina enables flexible receptor docking, critical for modeling urea derivatives' interactions with enzymes or receptors .

- Protocol :

- Applications : Predict affinity for kinases (e.g., EGFR) or carbonic anhydrases, guided by structural analogs in and .

What spectroscopic techniques are essential for characterizing this urea derivative?

Answer:

- 1H/13C NMR : Confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH3), pyrrolidinone carbonyl (δ 170–175 ppm), and urea NH signals (δ 5.5–6.5 ppm, broad) .

- IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of methoxyphenyl groups) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea NH∙∙∙O interactions) .

How does the substitution pattern on the phenyl rings influence the compound’s bioactivity?

Answer:

- Methoxy vs. Ethoxy : Methoxy groups enhance metabolic stability compared to ethoxy ( shows ethoxy analogs have shorter half-lives in hepatic microsomes) .

- Fluorine Substitution : Fluorophenyl analogs () exhibit stronger enzyme inhibition (e.g., IC50 = 1.2 µM vs. 4.5 µM for methoxy) due to increased electronegativity and binding pocket complementarity .

- Para vs. Meta Substitution : Para-methoxy groups improve solubility and π-π stacking in hydrophobic pockets, while meta-substitution () reduces steric hindrance in crowded binding sites .

What in vitro assays are recommended to evaluate its enzyme inhibitory potential?

Answer:

- Kinase Inhibition : Use ADP-Glo™ assay (Promega) to measure ATP consumption in kinase reactions (e.g., EGFR, IC50 determination) .

- Carbonic Anhydrase (CA) Inhibition : Monitor esterase activity via 4-nitrophenyl acetate hydrolysis (ΔA400/min) .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, ) with EC50 calculation and caspase-3/7 activation to confirm apoptosis .

How can contradictory data on biological activity be resolved for structurally similar analogs?

Answer:

- Case Study : reports weak CA inhibition (IC50 > 10 µM), while shows potent activity (IC50 = 0.8 µM) for sulfonamide analogs.

- Resolution :

- Validate assay conditions (pH, substrate concentration).

- Compare substituent effects: Sulfonamide () enhances zinc-binding in CA active sites vs. urea’s hydrogen-bonding .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, ) to reduce logP from ~3.5 to ~2.0, enhancing aqueous solubility .

- Metabolic Stability : Replace labile methoxy groups with trifluoromethyl () or cyclopropyl () to resist CYP450 oxidation .

- Prodrug Design : Synthesize phosphate esters () for improved oral bioavailability .

What structural modifications are critical for structure-activity relationship (SAR) studies?

Answer:

- Pyrrolidinone Ring : Replace 5-oxo with 5-thio () to modulate electron density and target selectivity .

- Urea Linker : Substitute with thiourea () to enhance hydrogen-bond donor capacity .

- Aromatic Substituents : Test halogenated () or heteroaromatic () variants to optimize steric and electronic interactions .

How is the compound’s stability assessed under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, analyze degradation via HPLC (e.g., >90% intact at pH 7.4, 20% degradation at pH 1.2) .

- Plasma Stability : Incubate with human plasma (37°C, 1h), quantify parent compound using LC-MS/MS (e.g., t1/2 = 45 min due to esterase activity) .

What computational tools model the compound’s ADMET properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.